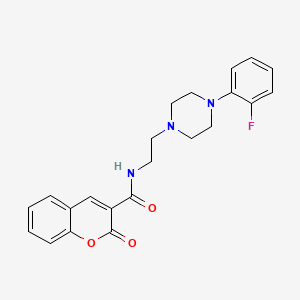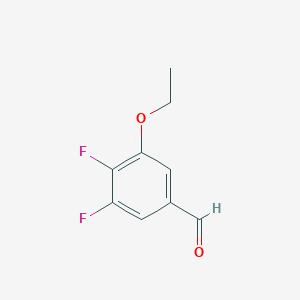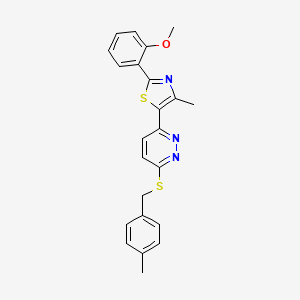
N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, commonly known as EFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It belongs to the class of pyrazole derivatives and has a molecular weight of 369.45 g/mol. EFPC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Köysal et al. (2005) investigates the structures of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting geometric parameters and intramolecular interactions. This research provides foundational knowledge on the structural characteristics relevant to the pyrazole derivatives, which could be applicable to the compound due to the similarity in chemical structure (Y. Köysal, Ş. Işık, G. Sahin, & E. Palaska, 2005).
Potential Anticancer Activity
Research by Ahsan et al. (2018) on the synthesis and cytotoxic evaluation of various pyrazole-1-carboxamide analogues against breast cancer cell lines reveals the potential anticancer properties of these compounds. Such studies suggest that N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide could also possess similar bioactivities, warranting further investigation in this area (M. Ahsan et al., 2018).
Antimicrobial and Antituberculosis Applications
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, demonstrating significant activity against Mycobacterium tuberculosis. This research illustrates the broader potential of pyrazole-based compounds in treating bacterial infections, suggesting possible antimicrobial applications for the compound under discussion (V. U. Jeankumar et al., 2013).
Herbicidal Activity
Ohno et al. (2004) explored the herbicidal activity of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, indicating that modifications at the pyrazole ring can lead to significant herbicidal properties. This suggests that N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide could be explored for its potential use in agriculture as a novel herbicide (R. Ohno et al., 2004).
Material Science Applications
Yang et al. (2013) discuss the development of a fluorescent pH sensor constructed from a heteroatom-containing luminogen with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This research demonstrates the versatility of pyrazole derivatives in material science, specifically in sensor technology, which could potentially extend to N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (Zhiyong Yang et al., 2013).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-3-13-27-19-14-25(18-11-7-16(22)8-12-18)24-20(19)21(26)23-17-9-5-15(4-2)6-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYRNAPGRZHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)CC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
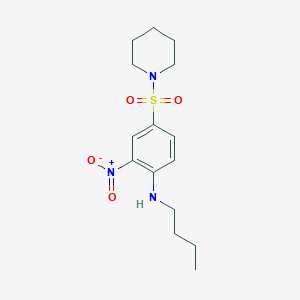
![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)
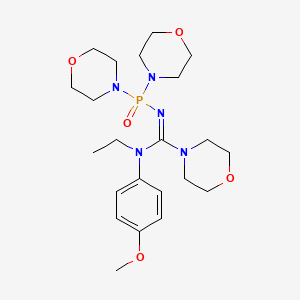
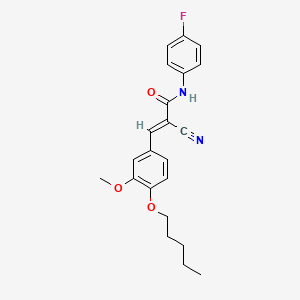
![Methyl 3-({[butyl(methyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2441520.png)
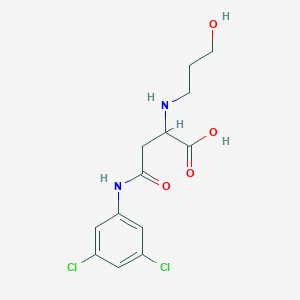
![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)
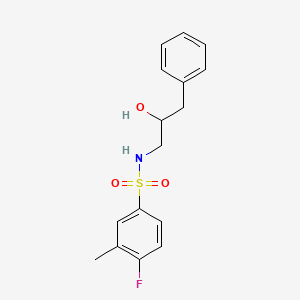

![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)
